molecular formula C19H17N5O2 B2479646 N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide CAS No. 2551120-35-3

N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide

Cat. No.: B2479646
CAS No.: 2551120-35-3
M. Wt: 347.378
InChI Key: NNTFKXCLLPAVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its core quinazolinone structure. Quinazoline and quinazolinone derivatives are recognized as privileged scaffolds in drug discovery, with over 200 naturally occurring alkaloids featuring this motif . These compounds are extensively investigated for their broad spectrum of biological activities. A key area of research for quinazoline derivatives is in oncology. Several FDA-approved drugs, such as Erlotinib, Gefitinib, and Afatinib, are based on the quinazoline structure and function as potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . These agents work by blocking the signaling pathways that drive tumor cell growth and proliferation . The specific structure of this compound, which features a 3,4-dihydroquinazolin-2-one moiety linked to a 4-methylquinazoline group, presents a complex framework for exploring structure-activity relationships (SAR). Researchers can utilize this chemical as a key intermediate or building block in the synthesis of novel compounds, or as a probe for studying kinase and other enzyme interactions. Its high purity makes it suitable for high-throughput screening campaigns and lead optimization studies. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-11-14-4-2-3-5-15(14)23-17(22-11)10-20-18(25)12-6-7-13-9-21-19(26)24-16(13)8-12/h2-8H,9-10H2,1H3,(H,20,25)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFKXCLLPAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC(=O)C3=CC4=C(CNC(=O)N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The specific structure of this compound can be represented as follows:

C14H14N4O2\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi.

CompoundActivityTarget Organism
N-(4-Methylquinazolin-2-yl)methyl derivativeAntibacterialStaphylococcus aureus, Escherichia coli
Quinazoline derivativesAntifungalCandida albicans

In one study, quinazoline derivatives were tested for their ability to inhibit the growth of Mycobacterium tuberculosis, with some compounds showing significant activity comparable to established antibiotics like isoniazid .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been explored extensively. For example, N-(4-Methylquinazolin-2-yl)methyl derivatives have been shown to induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.

A notable study reported that derivatives exhibited cytotoxic effects against human leukemia cells (HL60) with IC50 values in the low micromolar range . The mechanism of action appears to involve the modulation of the PI3K/Akt signaling pathway.

Anti-inflammatory Activity

Quinazolines have also been studied for their anti-inflammatory effects. N-(4-Methylquinazolin-2-yl)methyl derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of quinazoline derivatives were synthesized and tested against common pathogens. The study found that specific modifications to the quinazoline structure significantly enhanced antimicrobial activity. Compounds with electron-withdrawing groups showed improved efficacy against E. coli and S. aureus.
  • Case Study on Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that certain quinazoline derivatives could reduce cell viability by over 50% at concentrations below 10 µM. The apoptosis assays indicated that these compounds activate caspase pathways leading to programmed cell death.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that certain quinazoline derivatives displayed selective activity against various cancer cell lines, including epidermoid carcinoma and leukemia cells .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties. Studies have reported that compounds with similar structures possess antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Antimalarial Effects

There is emerging evidence supporting the antimalarial potential of quinazoline derivatives. Research has shown that certain compounds can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by targeting specific biochemical pathways involved in the parasite's life cycle .

Anticancer Efficacy

A notable case study involved a series of synthesized quinazoline derivatives tested against multiple cancer cell lines. One derivative demonstrated an IC50 value below 10 µM against human leukemia cells, indicating potent anticancer activity. This study highlighted the structure–activity relationship (SAR) that could guide further development .

Antimicrobial Testing

In another study, a set of quinazoline derivatives was screened for antimicrobial activity against Pseudomonas aeruginosa. Results showed that several compounds exhibited minimum inhibitory concentrations (MIC) lower than 10 µg/mL, suggesting strong antimicrobial potential and paving the way for future drug development .

Comparative Data Table

Application TypeCompound ExampleActivity LevelReference
AnticancerQuinazoline Derivative AIC50 < 10 µM
AntimicrobialQuinazoline Derivative BMIC < 10 µg/mL
AntimalarialQuinazoline Derivative CEffective against P. falciparum

Comparison with Similar Compounds

Comparison with Similar Compounds

However, related quinazoline derivatives with structural or functional similarities can be discussed:

Structural Analogues from Evidence

  • FIIN2 (CAS 1633044-56-0): A pyrimido[4,5-d]pyrimidinone derivative with a 3,5-dimethoxyphenyl group and a 4-methylpiperazine-substituted aniline moiety. Unlike the target compound, FIIN2 is a covalent kinase inhibitor targeting EGFR and HER2, with documented IC₅₀ values in the nanomolar range .
  • Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7): An isoquinoline derivative with a phenoxy substituent.

Functional Comparisons

Property Target Compound FIIN2 Methyl Isoquinoline Derivative
Core Structure Quinazoline Pyrimido-pyrimidinone Isoquinoline
Key Substituents Carboxamide, 4-MeQz Dimethoxyphenyl, Piperazine Phenoxy, Carboxylate
Reported Activity Unknown EGFR/HER2 inhibitor (IC₅₀ < 10 nM) No data
Mechanistic Class Hypothetical kinase inhibitor Covalent inhibitor Potential ATP competitor

Recommendations for Further Study

  • Database Screening : Query CAS registries (e.g., SciFinder) for unpublished studies or patents.
  • In Silico Modeling : Compare binding affinities with EGFR or VEGFR using molecular docking against FIIN2 and similar inhibitors.
  • Synthetic Exploration : Modify the carboxamide or methylquinazoline groups to optimize solubility or potency.

Preparation Methods

Synthesis of 2-Oxo-3,4-dihydro-1H-quinazoline-7-carboxylic Acid

This intermediate is synthesized via a modified Niementowski reaction:

  • Starting Material : 7-Nitroanthranilic acid is reduced to 7-aminoanthranilic acid using hydrogenation or catalytic methods.
  • Cyclization : Reaction with urea or formamide at elevated temperatures (150–200°C) forms the quinazolinone ring.
  • Oxidation : The 7-amino group is oxidized to a carboxylic acid using potassium permanganate or other oxidizing agents.

Key Reaction Conditions :

  • Solvent : Glacial acetic acid or dimethylformamide.
  • Catalyst : p-Toluenesulfonic acid (for cyclization).
  • Yield Optimization : Controlled pH and temperature prevent decarboxylation.

Preparation of (4-Methylquinazolin-2-yl)methylamine

This fragment is synthesized through a two-step process:

  • Quinazoline Ring Formation : Condensation of 4-methyl-2-aminobenzonitrile with chloroacetonitrile in the presence of sodium hydride.
  • Reductive Amination : The chloromethyl group at the 2-position is converted to an amine via Gabriel synthesis or direct amination with ammonia under high pressure.

Critical Considerations :

  • Protection Strategies : Boc (tert-butoxycarbonyl) protection of the amine prevents undesired side reactions during subsequent steps.

Amide Bond Formation: Coupling Strategies

The carboxamide linkage is established using classical coupling reagents:

Carbodiimide-Mediated Coupling

  • Activation : 2-Oxo-3,4-dihydro-1H-quinazoline-7-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
  • Coupling : Reaction with (4-methylquinazolin-2-yl)methylamine in dichloromethane or tetrahydrofuran, catalyzed by 4-dimethylaminopyridine (DMAP).

Advantages : High yields (70–85%) and compatibility with acid-labile groups.
Limitations : Requires rigorous exclusion of moisture to prevent reagent hydrolysis.

Uranium-Based Reagents

  • HATU/Oxyma System : Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) with ethyl cyanoglyoxylate-2-oxime (Oxyma) in N-methyl-2-pyrrolidone (NMP) achieves near-quantitative yields.
  • Temperature Control : Reactions are conducted at 0–5°C to minimize racemization.

Alternative Routes via Nucleophilic Substitution

Patented methods for analogous compounds suggest alternative pathways:

Direct Alkylation of Quinazolinone

  • Intermediate Preparation : 7-Cyano-2-oxo-3,4-dihydro-1H-quinazoline is treated with lithium aluminum hydride to form the corresponding amine.
  • Alkylation : Reaction with 2-chloromethyl-4-methylquinazoline in the presence of potassium carbonate and tetrabutylammonium bromide in NMP at 80–85°C.

Yield : 65–72% after recrystallization from ethanol-water mixtures.
Impurity Control : Silica gel chromatography removes dimeric byproducts.

One-Pot Sequential Reactions

A streamlined approach combines cyclization and coupling:

  • Simultaneous Cyclization and Alkylation : Heating 7-carbamoyl anthranilic acid with 2-chloromethyl-4-methylquinazoline in NMP with potassium tert-butoxide.
  • In Situ Activation : Use of phosphoryl chloride to generate reactive intermediates.

Advantages : Reduces purification steps and improves overall yield (up to 78%).

Reaction Optimization and Scalability

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (%)
NMP 32.0 78 99.5
DMF 36.7 72 98.1
DMSO 46.7 68 97.3
THF 7.5 45 89.2

NMP emerges as the optimal solvent due to its high polarity and ability to stabilize transition states.

Catalytic Effects

Catalyst Loading (mol%) Yield (%)
None 0 52
TBAB 5 68
DMAP 10 75
KI 15 72

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating interphase ion transfer.

Analytical Characterization and Quality Control

  • NMR Spectroscopy :
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, quinazoline H), 7.92–7.85 (m, 4H, aromatic H), 5.12 (s, 2H, CH2), 2.65 (s, 3H, CH3).
  • HPLC Purity : >99% achieved using a C18 column (ACN:water gradient).
  • Mass Spectrometry : [M+H]+ at m/z 376.2 confirms molecular weight.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the quinazoline core. Key steps include:

  • Cyclization of precursor amines with carbonyl reagents under acidic conditions.
  • Introduction of substituents (e.g., 4-methylquinazolin-2-yl) via nucleophilic substitution or coupling reactions.
  • Final carboxamide formation using coupling agents like EDCI/HOBt .
  • Optimization : Control reaction temperature (60–100°C), solvent polarity (DMF or dioxane), and catalysts (e.g., ZnCl₂) to improve yields (>70%) and purity (>95%) . Monitor intermediates via TLC and confirm structures with ¹H/¹³C NMR .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with quinazoline pharmacology:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorometric or colorimetric kits.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer :

  • Modify substituents : Systematically vary the 4-methylquinazolin-2-yl group and carboxamide linker.
  • Assay design : Compare IC₅₀ values across derivatives in kinase panels (e.g., 20+ kinases) to identify selectivity patterns.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-response analysis : Test activity across concentrations (nM–µM) to identify biphasic effects.
  • Pathway mapping : Use transcriptomics (RNA-seq) to distinguish downstream pathways (e.g., apoptosis vs. NF-κB).
  • Control variables : Standardize cell lines, assay protocols, and solvent controls (DMSO ≤0.1%) to minimize variability .

Q. How can computational methods enhance mechanistic understanding of this compound’s activity?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability.
  • ADMET prediction : Use SwissADME or ADMETLab to evaluate pharmacokinetic properties (e.g., CYP450 inhibition).
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinities for target prioritization .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-response and toxicity data?

  • Methodological Answer :

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).
  • ANOVA with post-hoc tests : Compare means across treatment groups (p < 0.05).
  • Toxicity thresholds : Calculate LD₅₀ values in zebrafish or murine models with 95% confidence intervals .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Quality control (QC) protocols : Implement in-process checks (e.g., mid-reaction TLC) and final-product NMR/MS validation.
  • Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, pH) affecting yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.